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molecular formula C6F10O3 B1200656 Pentafluoropropionic anhydride CAS No. 356-42-3

Pentafluoropropionic anhydride

Cat. No. B1200656
M. Wt: 310.05 g/mol
InChI Key: XETRHNFRKCNWAJ-UHFFFAOYSA-N
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Patent
US06911561B2

Procedure details

In a manner similar to that of Example 1, H2O2 (>95%) was combined with pentafluoropropionic anhydride to give bis(pentafluoropropanoyl) peroxide (δ−85.1, −121.3) in pentafluoropropionic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].FC(F)(F)C(F)(F)C([O:8][C:9](=O)[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])=O>FC(F)(F)C(F)(F)C(O)=O>[F:15][C:10]([F:16])([C:11]([F:12])([F:13])[F:14])[C:9]([O:1][O:2][C:9](=[O:8])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(C(=O)O)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)OC(C(C(F)(F)F)(F)F)=O)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OOC(C(C(F)(F)F)(F)F)=O)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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